Ethyl 2,3-pentadienoate
Overview
Description
Ethyl 2,3-pentadienoate, also known as 2,3-pentadienoic acid ethyl ester, is an organic compound with the molecular formula C7H10O2. It is a member of the allene family, characterized by the presence of two adjacent carbon-carbon double bonds. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Mechanism of Action
Ethyl 2,3-pentadienoate, also known as ethyl penta-2,3-dienoate, is a chemical compound with the empirical formula C7H10O2 . This compound is often used in various scientific and industrial applications The following sections provide a hypothetical overview of its potential mechanism of action based on general principles of biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-pentadienoate can be synthesized through the reaction of ethyl (triphenylphosphoranylidene)acetate with propionyl chloride in the presence of triethylamine. The reaction is typically carried out in dichloromethane under nitrogen atmosphere. The mixture is stirred at room temperature, followed by the addition of propionyl chloride dropwise. After the reaction is complete, the product is isolated by rotary evaporation and purified by distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up of the reaction conditions and purification processes to accommodate larger production volumes .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-pentadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the allene structure into more saturated compounds.
Substitution: The allene moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters and alkanes.
Substitution: Substituted allenes and esters.
Scientific Research Applications
Ethyl 2,3-pentadienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed transformations and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Comparison with Similar Compounds
Ethyl 2,3-butadienoate: Similar structure but with one fewer carbon atom in the allene chain.
Ethyl 2-pentynoate: Contains a triple bond instead of the allene structure.
Ethyl acetate: A simpler ester without the allene functionality .
Uniqueness: Ethyl 2,3-pentadienoate is unique due to its allene structure, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications where the allene functionality is required .
Properties
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,6H,4H2,1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEKOPSQLCPNGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336421 | |
Record name | Ethyl 2,3-pentadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74268-51-2 | |
Record name | Ethyl 2,3-pentadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74268-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions ethyl 2,3-pentadienoate undergoes due to its structure?
A1: this compound, an allene, demonstrates diverse reactivity. It participates in [3+2] cycloaddition reactions with osmium hydrido alkenylcarbene complexes []. This reaction can lead to the formation of annulated products depending on the substitution pattern of the allene. Furthermore, it can undergo [2+4] cycloadditions with dienes like tropone, resulting in the formation of bridged bicyclic compounds []. Additionally, it has been shown to participate in aza-Baylis-Hillman reactions with N-tosylated aldimines in the presence of Lewis base catalysts []. Interestingly, this reaction can lead to "abnormal" products, highlighting the unique reactivity of this allene in the presence of Lewis bases.
Q2: Can you provide an example of a regioselective reaction involving this compound?
A2: this compound displays regioselectivity in its reaction with pyridinium dicyanomethylides []. This 1,3-dipolar cycloaddition reaction yields ethyl 3-cyano-2-ethylindolizine-1-carboxylates as the major product. This regioselectivity is likely driven by electronic factors and steric hindrance within the transition state of the cycloaddition process.
Q3: Are there any unique byproducts observed in reactions with this compound?
A3: In the reaction with pyridinium dicyanomethylides, alongside the expected indolizine products, novel tricyclic compounds were observed []. The formation of these tricyclic structures suggests the possibility of a multistep reaction mechanism involving rearrangements or further cyclization events following the initial 1,3-dipolar cycloaddition.
Q4: How is this compound synthesized?
A4: A common synthesis route involves the reaction of ethyl (triphenylphosphoranylidene)acetate with acid chlorides []. This reaction, a type of Wittig-Horner reaction, proceeds through a phosphorus-stabilized carbanion intermediate, eventually yielding the desired allene.
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